molecular formula C14H13NO5S B1466124 4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid CAS No. 503827-51-8

4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid

Cat. No. B1466124
CAS RN: 503827-51-8
M. Wt: 307.32 g/mol
InChI Key: OCONLCUTYNWJGK-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid”, also known as DMTB, is a synthetic compound that has received increasing attention in various fields of research. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves the reaction of thiourea with maleic anhydride in hydrochloric acid . The efficacy of 15-PGDH inhibition increased for the substituents in the derivatives in the order: cyclohexylpropyl > cyclohexylethyl > cyclohexylmethyl > cyclohexyl .


Molecular Structure Analysis

The central phenyl ring and the 2, 4-thiazolidinedione moiety in the compound are linked by a single bond . The molecular formula of the compound is C14H13NO5S and it has a molecular weight of 307.32 g/mol.


Chemical Reactions Analysis

The compound has shown to inhibit 15-PGDH activity by binding to the amino acids Ile 214, Ile 210, Ile 194, Gln 148, and Leu 191 of 15-PGDH . Compounds 4, 22, and 23 produced the highest increment in PGE 2 concentration, which was 122.19, 100.14, and 206.80%, respectively, compared to that of the control .

Mechanism of Action

The compound works by inhibiting 15-PGDH activity, which in turn increases the concentration of PGE 2 . This mechanism of action is believed to induce cellular regeneration and effectively treat a variety of diseases resulting from PGE 2 deficiency .

properties

IUPAC Name

4-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c16-12(17)2-1-7-20-10-5-3-9(4-6-10)8-11-13(18)15-14(19)21-11/h3-6,8H,1-2,7H2,(H,16,17)(H,15,18,19)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCONLCUTYNWJGK-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid
Reactant of Route 2
Reactant of Route 2
4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid
Reactant of Route 3
Reactant of Route 3
4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid
Reactant of Route 4
Reactant of Route 4
4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid
Reactant of Route 5
Reactant of Route 5
4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid
Reactant of Route 6
Reactant of Route 6
4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.